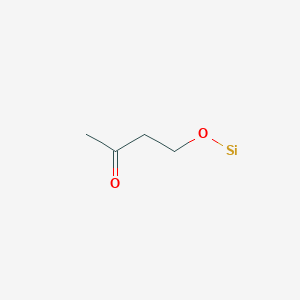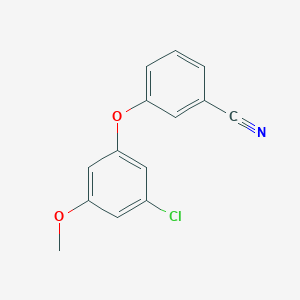![molecular formula C16H21NO3 B14182426 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane CAS No. 922501-12-0](/img/structure/B14182426.png)
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane is a chemical compound known for its unique structure and properties It features an oxetane ring, which is a four-membered cyclic ether, substituted with a nitromethyl group and a 2-(4-tert-butylphenyl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate can then undergo a cyclization reaction with an appropriate epoxide to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane can undergo various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropan-1-ol: Similar in structure but lacks the nitromethyl group and oxetane ring.
2-Methyl-3-(4-tert-butylphenyl)propanol: Another related compound with a different functional group arrangement.
Propiedades
Número CAS |
922501-12-0 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
3-[2-(4-tert-butylphenyl)ethenyl]-3-(nitromethyl)oxetane |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)14-6-4-13(5-7-14)8-9-16(10-17(18)19)11-20-12-16/h4-9H,10-12H2,1-3H3 |
Clave InChI |
LXRNAIWQSBSVIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC2(COC2)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)

![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)


![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)



